molecular formula C8H8BrN3 B13119917 7-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine

7-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine

Katalognummer: B13119917
Molekulargewicht: 226.07 g/mol
InChI-Schlüssel: GXPYXRZXSRDLLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused imidazole and pyridine ring system, with a bromine atom at the 7th position and an ethyl group at the 2nd position. Imidazopyridines are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromopyridine-2,3-diamine with ethyl bromoacetate under phase transfer catalysis conditions. The reaction is carried out in the presence of potassium carbonate and a phase transfer catalyst such as tetrabutylammonium bromide in dimethylformamide at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridine derivatives, which can have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

7-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antiviral activities.

    Medicine: Imidazopyridine derivatives are investigated for their potential as therapeutic agents for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of 7-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. For example, some imidazopyridine derivatives are known to modulate GABA_A receptors, which play a crucial role in the central nervous system . The exact molecular pathways and targets can vary depending on the specific derivative and its application .

Eigenschaften

Molekularformel

C8H8BrN3

Molekulargewicht

226.07 g/mol

IUPAC-Name

7-bromo-2-ethyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C8H8BrN3/c1-2-6-11-7-5(9)3-4-10-8(7)12-6/h3-4H,2H2,1H3,(H,10,11,12)

InChI-Schlüssel

GXPYXRZXSRDLLV-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC2=NC=CC(=C2N1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.